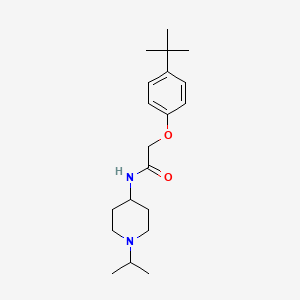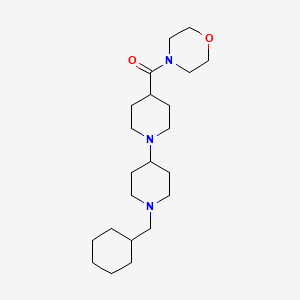![molecular formula C24H22N4O B5135556 N-(2,5-dimethylphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5135556.png)
N-(2,5-dimethylphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DMPPB is a synthetic compound that belongs to the class of phthalazinone derivatives. It was first synthesized by researchers at the University of Michigan in 2008, and since then, it has been extensively studied for its potential therapeutic applications.
作用機序
DMPPB exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. This receptor is responsible for inhibitory neurotransmission in the brain, and the activation of GABA-A receptors by DMPPB leads to an increase in the inhibitory effect of GABA. This results in a reduction in the activity of certain neurotransmitters, leading to a decrease in anxiety and depression-like behavior.
Biochemical and physiological effects:
DMPPB has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter activity, the reduction of anxiety and depression-like behavior, and the inhibition of cancer cell growth. It has also been shown to have a low toxicity profile, making it a promising candidate for further research.
実験室実験の利点と制限
One of the main advantages of DMPPB for lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the effects of GABAergic modulation on various physiological processes. However, one limitation of DMPPB is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor modulation over longer periods of time.
将来の方向性
There are several potential future directions for research on DMPPB. One area of interest is the development of DMPPB-based therapeutics for the treatment of anxiety and depression. Another potential direction is the investigation of DMPPB's potential anti-cancer properties, and its use as an adjunct therapy for cancer treatment. Additionally, further research is needed to fully understand the mechanisms underlying DMPPB's effects on the central nervous system, and to identify any potential side effects or limitations of its use.
In conclusion, DMPPB is a synthetic compound with significant potential for therapeutic applications in various fields. Its high potency and selectivity for the GABA-A receptor make it a useful tool for studying the effects of GABAergic modulation, and its low toxicity profile makes it a promising candidate for further research. While there are still limitations and unanswered questions surrounding DMPPB, its potential for future therapeutic use makes it an exciting area of study in scientific research.
合成法
DMPPB is synthesized through a multi-step process that involves the reaction of 4-methylphthalazinone with 2,5-dimethylaniline and 4-(dimethylamino)benzoyl chloride. The final product is obtained through purification and isolation techniques.
科学的研究の応用
DMPPB has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. It has been shown to have a positive effect on the central nervous system, inhibiting the activity of certain neurotransmitters and reducing anxiety and depression-like behavior in animal models. DMPPB has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-[(4-methylphthalazin-1-yl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O/c1-15-8-9-16(2)22(14-15)26-24(29)18-10-12-19(13-11-18)25-23-21-7-5-4-6-20(21)17(3)27-28-23/h4-14H,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKCOEFNLJNPKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{3-(2,4-difluorobenzyl)-1-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}methanol](/img/structure/B5135484.png)
![1-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-4-methylpiperidine](/img/structure/B5135492.png)
![4-{[1-(4-bromobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}benzoic acid](/img/structure/B5135499.png)
![4-[5-(methoxycarbonyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-4-pyrimidinyl]benzoic acid](/img/structure/B5135505.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5135536.png)
![10-phenyl-3,4,9,10-tetrahydropyrrolo[3,4-b][1,5]benzodiazepin-1(2H)-one](/img/structure/B5135544.png)
![N,N'-bis[2-(methylthio)phenyl]malonamide](/img/structure/B5135546.png)
![(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)di-2,1-ethanediyl diacetate](/img/structure/B5135549.png)
![3-{[4-(diethylamino)-1,1-dimethyl-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5135564.png)

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-ethyl-6-methyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5135585.png)